molecular formula C13H11BrNNaO2 B14680966 N-(5-Bromo-1-naphthyl)-beta-alanine sodium salt CAS No. 34592-40-0

N-(5-Bromo-1-naphthyl)-beta-alanine sodium salt

Katalognummer: B14680966
CAS-Nummer: 34592-40-0
Molekulargewicht: 316.12 g/mol
InChI-Schlüssel: RRIDKYHXOCWSLJ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-Bromo-1-naphthyl)-beta-alanine sodium salt is an organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a brominated naphthalene ring attached to a beta-alanine moiety, which is further stabilized as a sodium salt.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-1-naphthyl)-beta-alanine involves several steps. Initially, 5-bromo-1-naphthylamine is synthesized through the bromination of 1-naphthylamine. This intermediate is then reacted with beta-alanine under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of N-(5-Bromo-1-naphthyl)-beta-alanine sodium salt involves similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-Bromo-1-naphthyl)-beta-alanine sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(5-Bromo-1-naphthyl)-beta-alanine sodium salt has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism by which N-(5-Bromo-1-naphthyl)-beta-alanine sodium salt exerts its effects involves interactions with specific molecular targets. The brominated naphthalene ring can intercalate with DNA, affecting its replication and transcription processes. Additionally, the beta-alanine moiety can interact with enzymes, modulating their activity and leading to various biochemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(5-Bromo-1-naphthyl)-beta-alanine
  • N-(5-Bromo-1-naphthyl)-glycine
  • N-(5-Bromo-1-naphthyl)-valine

Uniqueness

N-(5-Bromo-1-naphthyl)-beta-alanine sodium salt is unique due to its specific combination of a brominated naphthalene ring and a beta-alanine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers enhanced stability and solubility, particularly in aqueous environments .

Eigenschaften

CAS-Nummer

34592-40-0

Molekularformel

C13H11BrNNaO2

Molekulargewicht

316.12 g/mol

IUPAC-Name

sodium;3-[(5-bromonaphthalen-1-yl)amino]propanoate

InChI

InChI=1S/C13H12BrNO2.Na/c14-11-5-1-4-10-9(11)3-2-6-12(10)15-8-7-13(16)17;/h1-6,15H,7-8H2,(H,16,17);/q;+1/p-1

InChI-Schlüssel

RRIDKYHXOCWSLJ-UHFFFAOYSA-M

Kanonische SMILES

C1=CC2=C(C=CC=C2Br)C(=C1)NCCC(=O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.